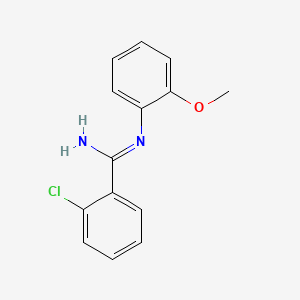
Chloro(triiodo)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(triiodo)methane, also known as iodoform or triiodomethane, is an organoiodine compound with the chemical formula CHI₃. It is a pale yellow, crystalline, volatile substance with a distinctive odor. Historically, it has been used as a disinfectant and antiseptic due to its antimicrobial properties .
Métodos De Preparación
Chloro(triiodo)methane can be synthesized through the haloform reaction, which involves the reaction of iodine and sodium hydroxide with organic compounds such as methyl ketones, acetaldehyde, ethanol, and certain secondary alcohols. The reaction conditions typically require heating with an alkaline solution of iodine . Industrial production methods may vary, but the haloform reaction remains a common approach due to its efficiency and simplicity .
Análisis De Reacciones Químicas
Chloro(triiodo)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into less iodinated compounds.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other atoms or groups. Common reagents used in these reactions include halogens, bases, and reducing agents. .
Aplicaciones Científicas De Investigación
Chloro(triiodo)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a source of iodine in various chemical reactions.
Biology: Its antimicrobial properties make it useful in biological research for studying microbial inhibition and disinfection.
Medicine: Historically, it has been used as an antiseptic and disinfectant in medical settings.
Industry: It is used in the production of certain pharmaceuticals and as a disinfectant in various industrial processes
Mecanismo De Acción
The mechanism of action of chloro(triiodo)methane involves its ability to release iodine, which has antimicrobial properties. The iodine disrupts microbial cell walls and interferes with essential cellular processes, leading to the death of the microorganisms. The molecular targets include proteins and enzymes within the microbial cells .
Comparación Con Compuestos Similares
Chloro(triiodo)methane is similar to other halogenated methanes such as:
Chloroform (CHCl₃): Used as an anesthetic and solvent.
Bromoform (CHBr₃): Used in organic synthesis and as a solvent.
Fluoroform (CHF₃): Used as a refrigerant and in organic synthesis.
Methyl iodide (CH₃I): Used in organic synthesis and as a methylating agent. Compared to these compounds, this compound is unique due to its high iodine content and distinctive antimicrobial properties
Propiedades
Número CAS |
14349-82-7 |
|---|---|
Fórmula molecular |
CClI3 |
Peso molecular |
428.18 g/mol |
Nombre IUPAC |
chloro(triiodo)methane |
InChI |
InChI=1S/CClI3/c2-1(3,4)5 |
Clave InChI |
NHPRHZOZGKPNLB-UHFFFAOYSA-N |
SMILES canónico |
C(Cl)(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


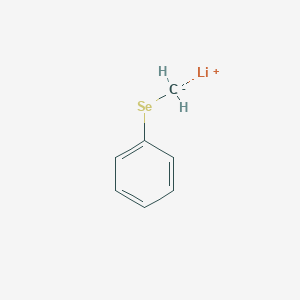
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)
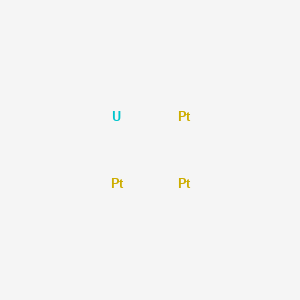
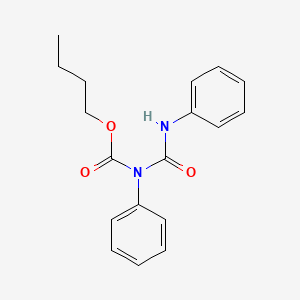
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
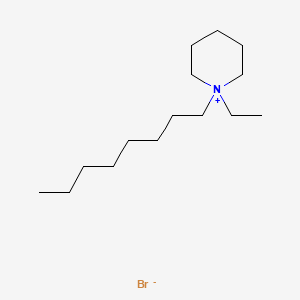

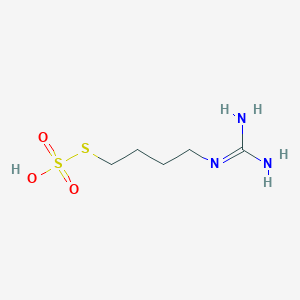
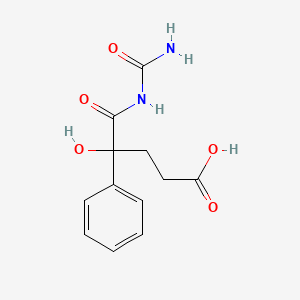

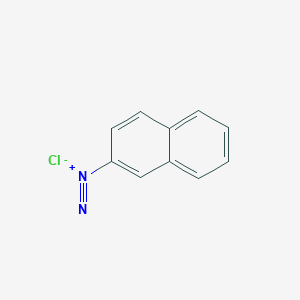
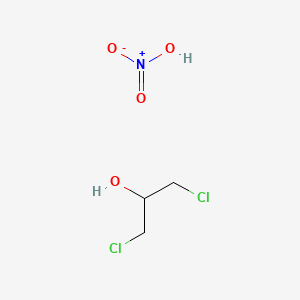
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
